Methyl propionate CAS number and molecular weight.
Methyl propionate CAS number and molecular weight.
An In-Depth Technical Guide to Methyl Propionate for Scientific Professionals
Abstract
Methyl propionate (CAS No: 554-12-1), the methyl ester of propanoic acid, is a versatile chemical compound with significant applications across various scientific and industrial domains.[1] This guide provides a comprehensive technical overview of methyl propionate, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental physicochemical properties, established synthesis protocols, key chemical reactions, and critical applications, with a focus on its role as a solvent and a precursor in organic synthesis. This document aims to serve as a core reference, integrating established knowledge with practical insights to support laboratory and development workflows.
Introduction and Core Identification
Methyl propionate, systematically named methyl propanoate, is an organic compound with the chemical formula CH₃CH₂COOCH₃.[2] It is a colorless liquid recognized by its characteristic fruity, rum-like odor.[2] As a carboxylate ester, its chemical behavior is dominated by the ester functional group, making it a valuable intermediate and solvent in chemical synthesis. Its relatively low boiling point and favorable solvency characteristics make it a suitable medium for various reactions and a component in formulations.
The unique identification of chemical substances is paramount for regulatory compliance, safety, and scientific reproducibility. The Chemical Abstracts Service (CAS) has assigned the number 554-12-1 to methyl propionate.[1][2][3][4][5]
Below is a diagram illustrating the basic chemical structure of methyl propionate.
Caption: Chemical Structure of Methyl Propionate.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physicochemical properties is essential for its application in experimental design, process development, and formulation. Methyl propionate is characterized by its volatility and specific thermal properties. The molecular weight of the compound is a fundamental parameter for stoichiometric calculations in chemical reactions.
Quantitative Data Summary
The key properties of methyl propionate are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 554-12-1 | [2][3][4] |
| Molecular Formula | C₄H₈O₂ | [2][3][4][6] |
| Molecular Weight | 88.11 g/mol | [7] |
| Appearance | Colorless liquid | [2] |
| Odor | Fruity, rum-like | [2] |
| Density | 0.915 g/mL at 25 °C | [2] |
| Melting Point | -88 °C | [2][6] |
| Boiling Point | 79 °C | [6] |
| Refractive Index (n20/D) | 1.376 | |
| UN Number | 1248 | [1][3][5] |
Spectroscopic Profile
For professionals in drug development and quality control, spectroscopic analysis is non-negotiable for identity confirmation and purity assessment. Authoritative spectral data for methyl propionate is available through databases such as the NIST Chemistry WebBook.[3]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, prominent C=O stretching absorption band typical for esters, usually found around 1740 cm⁻¹. Additional C-O stretching bands and C-H stretching and bending vibrations from the ethyl and methyl groups will also be present.
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Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), methyl propionate will exhibit a molecular ion peak (M⁺) at m/z = 88. Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to yield an acylium ion at m/z = 57.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides a clear signature: a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the methyl protons of the ester group.
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¹³C NMR: The carbon NMR will show four distinct signals corresponding to the four unique carbon atoms: the carbonyl carbon, the O-methyl carbon, and the two carbons of the ethyl group.
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Synthesis and Manufacturing Protocols
Industrially, methyl propionate is produced via several established synthetic routes. The choice of method often depends on feedstock availability, catalyst cost, and desired purity.
Fischer Esterification of Propionic Acid
This is a classic and straightforward method for laboratory and industrial-scale synthesis. It involves the acid-catalyzed reaction between propionic acid and methanol.
Caption: Workflow for Fischer Esterification Synthesis.
Experimental Protocol:
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Setup: Equip a round-bottom flask with a reflux condenser and a heating mantle.
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Charging Reactants: Charge the flask with propionic acid and a slight excess of methanol.
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Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid.
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Reaction: Heat the mixture to reflux for several hours to drive the esterification equilibrium towards the product side. The reaction progress can be monitored by techniques like gas chromatography (GC).
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Work-up: After cooling, the mixture is typically washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
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Drying: The organic layer is separated and dried over an anhydrous salt such as magnesium sulfate.
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Purification: The final product is purified by fractional distillation to separate it from unreacted starting materials and byproducts.
Industrial Carboalkoxylation
A significant industrial route involves the reaction of ethylene with carbon monoxide and methanol, a process known as carboalkoxylation.[2] This reaction is catalyzed by transition metal complexes, such as those containing nickel carbonyl or palladium.[2]
C₂H₄ + CO + CH₃OH → CH₃CH₂COOCH₃
This method is highly efficient and atom-economical, making it suitable for large-scale production.
Key Applications in Research and Development
Methyl propionate's utility is widespread, ranging from a bulk chemical to a specialized laboratory reagent.
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Solvent: It is used as a solvent for cellulose nitrate and in the formulation of lacquers, paints, and varnishes.[2] In a drug development context, its solvency properties can be evaluated for specific non-polar active pharmaceutical ingredients (APIs) in topical or specialized formulations.
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Chemical Intermediate: A primary industrial application is its role as a precursor in the production of methyl methacrylate (MMA), a key monomer for acrylic plastics.[2] The process involves a condensation reaction with formaldehyde followed by dehydration.[2]
Sources
- 1. Methyl propionate | 554-12-1 [chemicalbook.com]
- 2. Methyl propionate - Wikipedia [en.wikipedia.org]
- 3. Methyl propionate [webbook.nist.gov]
- 4. Methyl propionate [webbook.nist.gov]
- 5. Methyl propionate | C2H5COOCH3 | CID 11124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem-file.sourceforge.net [chem-file.sourceforge.net]
- 7. parchem.com [parchem.com]
